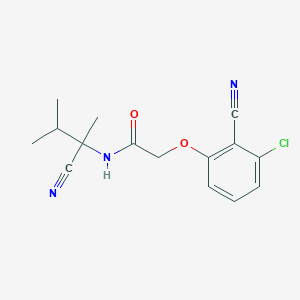
2-(3-Chloro-2-cyanophenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-Chloro-2-cyanophenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine and agriculture. This compound is commonly referred to as 'Compound X' in scientific literature.
Scientific Research Applications
Synthesis and Characterization
Researchers have explored the synthesis and characterization of compounds similar to "2-(3-Chloro-2-cyanophenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide," focusing on their structural elucidation through spectral studies. For instance, compounds derived from ethyl 2-(4-chloro-3-methylphenoxy) acetate were synthesized and evaluated for their antibacterial and antifungal activities, showcasing the potential antimicrobial applications of these chemical entities (Fuloria et al., 2009). Similarly, novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides were synthesized, providing insights into the potential modifications and applications of similar compounds (Yang Man-li, 2008).
Antimicrobial Evaluation
The antimicrobial properties of compounds related to "2-(3-Chloro-2-cyanophenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide" have been a subject of research, with studies demonstrating the potential of these compounds in fighting bacterial and fungal infections. The synthesis of novel imines and thiazolidinones from chloro-methylphenoxy acetate derivatives has shown significant antibacterial and antifungal activities, suggesting the therapeutic potential of these compounds in antimicrobial treatments (Fuloria et al., 2009).
Environmental and Photovoltaic Applications
Research into the environmental fate and photovoltaic efficiency of compounds structurally related to "2-(3-Chloro-2-cyanophenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide" has been conducted. Studies on the thermodynamics of water-octanol and water-cyclohexane partitioning of aromatic compounds, including chlorophenoxy derivatives, aim to understand their environmental behavior and potential bioaccumulation (Dearden & Bresnen, 2005). Additionally, the photochemical properties of related compounds have been investigated, with applications in synthetic organic chemistry highlighted, such as the selective photoreactions leading to high-yield chemical transformations (Plíštil et al., 2006).
properties
IUPAC Name |
2-(3-chloro-2-cyanophenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2/c1-10(2)15(3,9-18)19-14(20)8-21-13-6-4-5-12(16)11(13)7-17/h4-6,10H,8H2,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFZNNNTFHYZAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)COC1=C(C(=CC=C1)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-2-cyanophenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

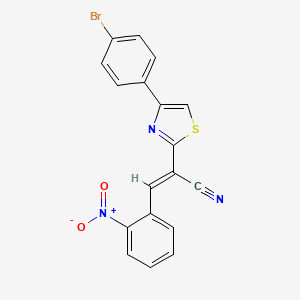
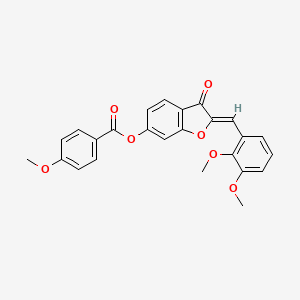
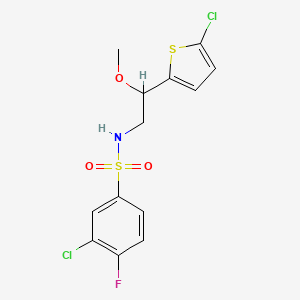

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2388744.png)
![1-(4-Chloro-3-methylphenyl)-4-[1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2388745.png)
![5-Methyl-2H,3H-[1,2,4]triazolo-[3,4-b][1,3]thiazol-3-one](/img/structure/B2388746.png)
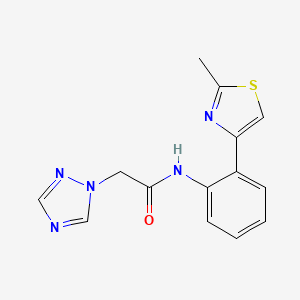
![5-methyl-2-phenyl-7-(4-(4-(trifluoromethyl)benzyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2388750.png)
![N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-1H-pyrrole-2-carbohydrazide](/img/structure/B2388751.png)
![1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B2388753.png)
![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N,N-diethylacetamide](/img/structure/B2388755.png)
![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2388758.png)
![N-{4-[2-(5-chloro-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide](/img/structure/B2388761.png)